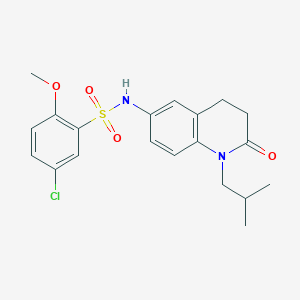

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

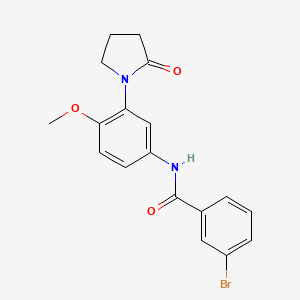

The compound 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a chemically synthesized molecule that appears to be related to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure suggests the presence of a tetrahydroquinoline core, a sulfonamide group, and chloro- and methoxy- substituents, which may contribute to its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives can be achieved through photochemical reactions, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . The process involves photocyclization, which is a versatile method for constructing complex cyclic structures. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of substituents like chloro, methoxy, and sulfonamide groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Chlorinating reagents such as N-chloro-N-methoxybenzenesulfonamide are used to introduce chlorine atoms into organic molecules . This reagent could be used in the synthesis of chlorinated tetrahydroquinoline derivatives. The chloro group in the compound of interest may have been introduced using a similar chlorinating agent, which would allow for further functionalization or interaction with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including their solubility, melting points, and stability, are influenced by their molecular structure. The presence of a sulfonamide group can enhance the solubility in water due to its polar nature. The metal complexes of related sulfonamide compounds have been studied, showing octahedral geometry and enhanced antibacterial and antifungal activities . The compound may exhibit similar properties, which could be explored in further studies.

Applications De Recherche Scientifique

Fluorescence and Complex Formation with Zn(II)

A study explores the synthesis and preliminary spectroscopic study of analogues related to the fluorophore Zinquin, which is specific for Zn(II). These compounds demonstrate a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating potential applications in Zn(II) detection and imaging. The study highlights the significance of structural modifications to enhance fluorescence and complex stability with Zn(II), suggesting potential research and application avenues in biochemical sensing and imaging (Kimber et al., 2003).

Antimicrobial Activity

Research into novel quinazoline and quinoline derivatives has shown significant antimicrobial properties. These compounds, including various sulfonamide derivatives, have been synthesized and evaluated against a range of bacterial and fungal strains. The findings indicate potential applications in developing new antimicrobial agents to combat resistant pathogens, highlighting the importance of structural diversity in enhancing antimicrobial efficacy (Vanparia et al., 2010).

Enzyme Inhibition for Therapeutic Applications

A series of studies have synthesized and characterized derivatives targeting enzyme inhibition, showing promise for therapeutic applications in conditions like Alzheimer’s disease. These compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase, suggesting their potential in developing novel treatments for neurodegenerative diseases. The research emphasizes the importance of molecular modifications to achieve desired biological activities and therapeutic effects (Abbasi et al., 2018).

Novel Synthesis Methods and Characterization

Several studies focus on novel synthesis methods and the characterization of derivatives for various scientific applications. These include the development of efficient synthesis routes, exploration of physicochemical properties, and the potential for creating new materials or agents with unique properties. Research in this area underscores the versatility of chemical synthesis techniques in expanding the utility and understanding of complex organic compounds (Zheng et al., 2009).

Chemosensor Development

Research into the development of chemosensors utilizing derivatives of isoquinoline and quinoline highlights the potential for detecting and quantifying metal ions such as cadmium. These studies suggest applications in environmental monitoring and safety, offering a path toward sensitive and selective detection methods for hazardous substances (Prodi et al., 2001).

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-17-7-6-16(10-14(17)4-9-20(23)24)22-28(25,26)19-11-15(21)5-8-18(19)27-3/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBGOJYVBJHJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)